Fructose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

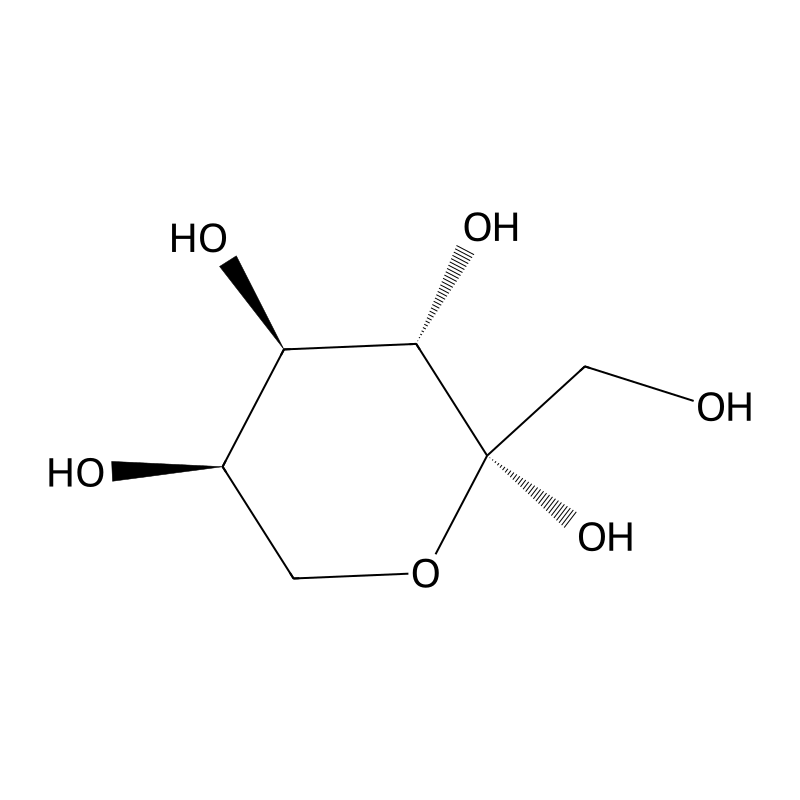

Fructose, commonly known as fruit sugar, is a simple monosaccharide with the chemical formula . It is classified as a ketohexose due to its ketone functional group located at the second carbon atom. Fructose is levorotatory, meaning it rotates plane-polarized light to the left, and it exists primarily in two cyclic forms: alpha and beta. This sugar is naturally present in many fruits, honey, and root vegetables, often in conjunction with glucose as part of sucrose. Fructose is highly soluble in water and has a lower melting point compared to other sugars like glucose

Scientists utilize fructose to understand human carbohydrate metabolism and its impact on various metabolic processes. Studies investigate: Fructose intolerance is a rare condition where individuals struggle to digest fructose properly. Research helps: Beyond understanding its role in human metabolism, research explores potential therapeutic applications of fructose:Understanding Human Metabolism

Investigating Fructose Intolerance

Exploring Potential Therapeutic Applications

Fructose has various applications across multiple industries:

- Food Industry: It is widely used as a sweetener in processed foods and beverages due to its high sweetness level compared to sucrose.

- Baking and Confectionery: Fructose enhances browning reactions during baking and contributes to moisture retention in baked goods.

- Pharmaceuticals: Fructose serves as an excipient in some pharmaceutical formulations due to its solubility and sweetness properties .

Fructose plays a vital role in human metabolism. It is metabolized primarily in the liver through a pathway known as fructolysis. Here, fructokinase phosphorylates fructose to produce fructose 1-phosphate, which is then split into dihydroxyacetone phosphate and glyceraldehyde by aldolase B. These products can enter glycolysis or gluconeogenesis pathways for energy production

Research on fructose interactions focuses on its metabolic effects and potential health implications: Fructose shares similarities with other monosaccharides but exhibits unique characteristics: Fructose's unique ketone structure allows it to participate in different biochemical pathways compared to glucose and galactose. Its rapid absorption and metabolism set it apart from other sugars, influencing its role in dietary practices and health outcomes . Fructose metabolism uniquely disrupts cellular ATP homeostasis through rapid phosphate sequestration. Unlike glucose, which is primarily metabolized via glucokinase, fructose undergoes phosphorylation by fructokinase in the liver. This reaction consumes inorganic phosphate at a rate exceeding the cell’s capacity to regenerate it, leading to transient ATP depletion [4] [5]. Experimental studies in primary murine hepatocytes demonstrate that 50 mM fructose reduces ATP levels by 70–80% within five minutes, with sustained depletion (15–20% of baseline) persisting for over 20 hours [4]. The median effective concentration (EC~50~) for ATP depletion is 7.5 mM, indicating high potency even at physiologically relevant doses [4]. This phenomenon arises because fructokinase bypasses the rate-limiting steps of glycolysis, enabling unchecked fructose phosphorylation. The resulting accumulation of fructose-1-phosphate traps inorganic phosphate, creating a sink that depletes cellular ATP reserves [4] [5]. Crucially, ATP depletion is reversible upon phosphate supplementation, confirming the centrality of phosphate sequestration in this process [4]. Comparative analyses show that other aldolase pathway substrates like tagatose and sorbitol produce similar ATP depletion, whereas non-aldolase carbohydrates (e.g., glucose, mannose) have negligible effects [4]. The metabolic consequences extend beyond energy deficits. ATP depletion alters hepatocellular redox states, impairing mitochondrial oxidative phosphorylation and promoting reactive oxygen species (ROS) generation [1] [4]. In rats fed high-fructose diets, mitochondrial DNA (mtDNA) damage increases by 42% compared to controls, coupled with reduced expression of DNA polymerase γ (POLG), a critical enzyme for mtDNA repair [1]. These effects correlate with diminished mitochondrial biogenesis, evidenced by 27–43% reductions in peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM) [1]. Fructose stimulates lipogenesis by activating pyruvate dehydrogenase (PDH), the gatekeeper enzyme linking glycolysis to lipid synthesis. PDH catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, a precursor for fatty acid and triglyceride biosynthesis. In fructose-fed rats, hepatic PDH activity increases to 144% of control levels, driven by inhibition of PDH kinase [5]. This kinase normally inactivates PDH via phosphorylation, but fructose suppresses its activity by 66%, shifting the PDH complex to its active, dephosphorylated form [5]. Mechanistically, fructose-induced hyperinsulinemia (portal insulin concentrations: 206 ± 49 μU/ml vs. 81 ± 15 μU/ml in controls) may contribute to PDH activation, as insulin signaling inhibits PDH kinase [5] [6]. However, fructose also directly enhances transcriptional regulators of lipogenesis. Sterol regulatory element-binding protein 1c (SREBP1c) and X-box binding protein 1 (XBP1) splice variants are upregulated, increasing expression of lipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) [6]. The metabolic outcome is profound: fructose-fed rats exhibit a 90% increase in plasma triglycerides (125 ± 45 mg/dl vs. 57 ± 19 mg/dl in controls) and a twofold rise in hepatic de novo lipogenesis (10.49 ± 2.42% vs. 5.55 ± 1.38% of very-low-density lipoprotein palmitate) [5]. These changes occur despite reduced food intake, underscoring fructose’s unique lipogenic potency [5]. The dual effects of fructose on ATP homeostasis and PDH activity create a feedforward cycle favoring lipid accumulation. ATP depletion reduces AMP-activated protein kinase (AMPK) activity, lifting its inhibitory effects on SREBP1c and ACC [6]. Concurrently, PDH-derived acetyl-CoA provides substrates for lipid synthesis, while ROS from impaired mitochondria further stimulate SREBP1c via oxidative stress pathways [1] [6]. This synergy explains why fructose elevates hepatic triglyceride production more potently than isoenergetic glucose [5] [6]. The fructose-induced metabolic shift—reduced mitochondrial biogenesis coupled with enhanced lipogenesis—mirrors the hepatic phenotype observed in non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes [1] [6]. Persistent mtDNA damage and POLG downregulation impair mitochondrial turnover, creating a cycle of oxidative stress and lipid peroxidation [1]. Meanwhile, chronic PDH activation overwhelms triglyceride export mechanisms, leading to ectopic lipid deposition and systemic insulin resistance [5] [6]. The gluconeogenic routing of fructose-derived carbons represents a fundamental metabolic pathway that bypasses key regulatory steps in glucose metabolism. Upon entering hepatocytes, fructose is rapidly phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate and glyceraldehyde [1] [2]. This initial metabolic routing is critical because it allows fructose to enter central metabolic pathways without being subject to the same regulatory constraints as glucose metabolism. The triose phosphates generated from fructose-1-phosphate serve as direct precursors for gluconeogenesis. Dihydroxyacetone phosphate can be converted to glyceraldehyde-3-phosphate through the action of triose phosphate isomerase, creating a common pool of three-carbon intermediates that can be utilized for glucose synthesis [3]. Research demonstrates that these triose phosphates provide substrate for gluconeogenesis with remarkable efficiency, with studies showing that 81-147% increases in absolute gluconeogenesis occur when fructose is infused intravenously [4]. The conversion of these triose phosphates to glucose involves the coordinated action of multiple enzymes in the gluconeogenic pathway. Glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidative phosphorylation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, which then proceeds through the standard gluconeogenic sequence [3]. This pathway ultimately leads to the formation of phosphoenolpyruvate through the action of phosphoenolpyruvate carboxykinase, a rate-limiting enzyme in gluconeogenesis [5]. The enzymatic machinery responsible for converting fructose-derived carbons to glucose operates through a sophisticated regulatory network. Key enzymes in this pathway include fructose-1,6-bisphosphatase, which catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, and glucose-6-phosphatase, which performs the terminal step of glucose production by converting glucose-6-phosphate to free glucose [6] [7]. Fructose-1,6-bisphosphatase represents a crucial regulatory point in gluconeogenesis, as it is subject to allosteric inhibition by adenosine monophosphate and fructose-2,6-bisphosphate [8]. This regulation ensures that glucose production is coordinated with cellular energy status and prevents futile cycling between glucose synthesis and breakdown. The enzyme requires magnesium ions for activity and operates through a mechanism involving nucleophilic water attack on the phosphate group [7]. The final step in glucose production is catalyzed by glucose-6-phosphatase, an endoplasmic reticulum-bound enzyme complex that hydrolyzes glucose-6-phosphate to free glucose and inorganic phosphate [9]. This enzyme system is particularly important because it represents the common final pathway for glucose production from both glycogenolysis and gluconeogenesis. The activity of glucose-6-phosphatase is regulated by insulin, which inhibits its expression, and by glucagon, which promotes it [6]. Research has demonstrated that approximately 15-17% of administered fructose is directly converted to glucose without entering the hepatic triose phosphate pool, suggesting the existence of alternative metabolic routes for fructose-derived glucose production [4]. This finding highlights the metabolic flexibility of the liver in handling fructose and its conversion to glucose through multiple pathways. The activation of glycogen synthase by fructose-derived metabolites represents a fundamental mechanism through which fructose influences hepatic glucose storage. This activation occurs primarily through the accumulation of fructose-1-phosphate, which acts as a positive allosteric effector of glycogen synthase and promotes the conversion of the inactive synthase b form to the active synthase a form [10] [11]. Fructose-1-phosphate exerts its effect on glycogen synthase through multiple mechanisms. The primary mechanism involves the direct interaction of fructose-1-phosphate with glycogen synthase b, increasing its affinity for the substrate uridine diphosphate glucose [10]. Kinetic studies demonstrate that fructose-1-phosphate decreases the Michaelis-Menten constant for uridine diphosphate glucose, effectively increasing the enzyme's catalytic efficiency at physiological substrate concentrations [11]. The activation process is further facilitated by changes in the cellular energy state induced by fructose metabolism. Fructose phosphorylation by fructokinase leads to a rapid depletion of adenosine triphosphate and an increase in the glucose-6-phosphate to adenosine triphosphate ratio [12]. This altered energy state promotes the activation of glycogen synthase phosphatase, which dephosphorylates glycogen synthase b to produce the active synthase a form [12]. Research demonstrates that the presence of fructose plays a permissive role in glycogen synthesis from glucose, particularly under diabetic conditions where normal glucose-mediated glycogen synthase activation is impaired [12]. In hepatocytes from diabetic animals, fructose maintains the ability to activate glycogen synthase even when glucose-mediated activation is severely compromised, suggesting that the fructose-1-phosphate pathway provides an alternative route for glycogen synthesis regulation [12]. The temporal dynamics of glycogen synthase activation by fructose are characterized by the elimination of the normal lag phase observed in enzyme activation [10]. In the absence of fructose, there is typically a delay in the conversion of synthase b to synthase a following hormonal or metabolic stimulation. However, the accumulation of fructose-1-phosphate abolishes this latency, allowing simultaneous activation of glycogen synthase and inactivation of glycogen phosphorylase [10]. The mechanism of fructose-1-phosphate action involves both direct enzymatic effects and indirect metabolic consequences. The direct effect involves the binding of fructose-1-phosphate to glycogen synthase b, which increases its activity in the presence of glucose-6-phosphate [10]. The indirect effect involves the stimulation of glycogen synthase phosphatase activity through changes in the cellular energy state, particularly the glucose-6-phosphate to adenosine triphosphate ratio [12]. Clinical studies have confirmed the physiological relevance of this mechanism. In healthy subjects, low-dose fructose administration results in a threefold increase in the net rate of hepatic glycogen synthesis, with the stimulating effect attributed to increased glycogen synthase flux rather than decreased glycogen phosphorylase activity [13]. This finding supports the concept that fructose-1-phosphate serves as a catalytic cofactor for glycogen synthesis under physiological conditions. The autoregulation of hepatic glucose output through glycogenolysis inhibition represents a sophisticated metabolic control mechanism whereby fructose-derived metabolites suppress glucose production from glycogen stores. This regulatory system operates through the dual action of fructose-1-phosphate accumulation and inorganic phosphate depletion, both of which directly inhibit glycogen phosphorylase activity [14] [15]. Fructose-1-phosphate functions as a competitive inhibitor of glycogen phosphorylase, with a inhibition constant of approximately 1.19 millimolar [15]. This inhibition is particularly significant because fructose-1-phosphate accumulates to concentrations well above this threshold during fructose metabolism, with levels reaching 8.23 micromoles per gram of liver tissue following moderate fructose loads [14]. The inhibitory effect is dose-dependent, with maximum inhibition of glucose release reaching 82% at physiological concentrations of fructose-1-phosphate [14]. The mechanism of glycogenolysis inhibition involves both direct enzymatic inhibition and substrate depletion. The direct inhibition occurs through the binding of fructose-1-phosphate to glycogen phosphorylase, which competes with the natural substrate inorganic phosphate for the enzyme's active site [15]. Simultaneously, the rapid phosphorylation of fructose by fructokinase depletes cellular inorganic phosphate levels by approximately 50%, further reducing glycogen phosphorylase activity through substrate limitation [15]. The physiological significance of this autoregulatory mechanism extends beyond simple metabolic control. Research demonstrates that glycogenolysis inhibition by fructose is most pronounced under conditions of hormonal stimulation, with glucagon-stimulated glycogen breakdown being reduced by 70% in the presence of fructose [16]. This suggests that the fructose-mediated inhibition of glycogenolysis serves as a counterbalance to hormonal signals that promote glucose production, providing a substrate-level control mechanism for hepatic glucose homeostasis. The temporal characteristics of glycogenolysis inhibition reveal a biphasic response to fructose administration. During the initial minutes following fructose exposure, there is a transient increase in glycogen phosphorylase activity associated with decreased adenosine triphosphate to adenosine monophosphate ratios and reduced tissue phosphate levels [16]. This initial activation is followed by sustained inhibition as fructose-1-phosphate accumulates and inorganic phosphate remains depleted [16]. The autoregulatory system demonstrates remarkable sensitivity to fructose-1-phosphate concentrations, with half-maximal inhibition occurring at 0.57 micromoles per gram of liver tissue [14]. This sensitivity threshold is well within the range of fructose-1-phosphate concentrations achieved during physiological fructose consumption, indicating that this regulatory mechanism is functional under normal dietary conditions [14]. Experimental evidence supports the concept that this autoregulatory mechanism serves to prevent excessive glucose production during periods of fructose availability. Studies using the fructose analog 2,5-anhydro-D-mannitol demonstrate that phosphate depletion alone is sufficient to inhibit hormone-stimulated glycogenolysis, confirming the importance of substrate availability in this regulatory system [17]. The analog, which is phosphorylated but not metabolized beyond the initial step, produces similar inhibitory effects on glycogenolysis while avoiding the confounding effects of glucose production from fructose [17].Compound Type Key Features Glucose Aldohexose Has an aldehyde group; primary energy source Galactose Aldohexose Isomer of glucose; found in milk products Mannose Aldohexose Found in fruits; involved in glycoprotein synthesis Ribulose Aldopentose Involved in photosynthesis; five-carbon sugar Xylose Aldopentose Component of hemicellulose; five-carbon sugar ATP Depletion Mechanisms Through Phosphate Sequestration

Pyruvate Dehydrogenase Activation in Lipogenic Precursor Formation

Interplay Between ATP Depletion and Lipogenic Activation

Implications for Metabolic Disease

Triose Phosphate Source Enzyme Gluconeogenic Pathway Relative Contribution (%) Dihydroxyacetone phosphate Fructose-1-phosphate cleavage Aldolase B Via triose phosphate isomerase 40-50 Glyceraldehyde-3-phosphate Fructose-1-phosphate cleavage Aldolase B Direct entry to gluconeogenesis 40-50 Fructose-1,6-bisphosphate Triose phosphate condensation Aldolase A/B Via fructose-1,6-bisphosphatase 10-20 Enzymatic Regulation of Glucose Production

Enzyme EC Number Reaction Cellular Location Regulation Fructokinase 2.7.1.4 Fructose → Fructose-1-phosphate Cytoplasm Substrate availability Aldolase B 4.1.2.13 Fructose-1-phosphate → DHAP + Glyceraldehyde Cytoplasm Product inhibition Triose phosphate isomerase 5.3.1.1 DHAP ⇌ Glyceraldehyde-3-phosphate Cytoplasm Equilibrium Glyceraldehyde-3-phosphate dehydrogenase 1.2.1.12 Glyceraldehyde-3-phosphate → 1,3-bisphosphoglycerate Cytoplasm NAD+ availability Phosphoenolpyruvate carboxykinase 4.1.1.32 Oxaloacetate → Phosphoenolpyruvate + CO2 Cytoplasm/Mitochondria Allosteric/hormonal Fructose-1,6-bisphosphatase 3.1.3.11 Fructose-1,6-bisphosphate → Fructose-6-phosphate Cytoplasm AMP inhibition Glucose-6-phosphatase 3.1.3.9 Glucose-6-phosphate → Glucose Endoplasmic reticulum Insulin inhibition Fructose-Induced Glycogen Synthase Activation Pathways

Experimental Condition Fructose-1-phosphate Level (μmol/g liver) Glycogen Synthase Activity (% of control) UDP-glucose Affinity (Km, mM) Control (no fructose) 0.11 ± 0.01 100 0.45 ± 0.05 Fructose 1 mM 0.86 ± 0.03 125 ± 8 0.38 ± 0.04 Fructose 2.5 mM 1.81 ± 0.18 145 ± 12 0.32 ± 0.03 Fructose 5 mM 4.2 ± 0.32 175 ± 15 0.28 ± 0.02 Fructose 10 mM 8.23 ± 0.60 210 ± 18 0.22 ± 0.02 Autoregulation of Hepatic Glucose Output Through Glycogenolysis Inhibition

Parameter Control Condition Fructose Treatment Inhibition (%) Statistical Significance Glycogen phosphorylase activity 9.55 ± 0.55 μmol/g·min 5.0 ± 0.4 μmol/g·min 48 ± 6 p < 0.002 Hepatic glucose output 7.3 ± 1.8 mg/kg·min 2.2 ± 0.6 mg/kg·min 70 ± 8 p < 0.001 Fructose-1-phosphate inhibition constant Not applicable 1.19 mM Not applicable Not applicable Phosphate depletion effect Normal phosphate levels 50% reduction in Pi Not applicable p < 0.001

Physical Description

White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS]

WHITE CRYSTALS OR POWDER.

Color/Form

COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Decomposition

UNII

6YSS42VSEV

Therapeutic Uses

MEDICATION (VET): AS A SUBSTITUTE FOR GLUCOSE IN PARENTERAL FLUIDS SINCE IT DOES NOT EXCEED RENAL THRESHOLD AS READILY. THUS, 10% SOLN CAN BE USED INSTEAD OF 5% GLUCOSE PROVIDING MORE TOTAL CALORIES PER ML, & THIS ACCOUNTS FOR ITS USE IN ACETONEMIA THERAPY IN ADULT CATTLE.

FRUCTOSE SOLN, LIKE THOSE OF DEXTROSE, ARE EMPLOYED TO REPLACE OR SUPPLEMENT ORAL CONSUMPTION OF FOOD OR WATER IN ORDER TO PROVIDE CALORIES REQUIRED FOR METABOLIC NEEDS, TO SUPPLY BODY WATER, TO SPARE BODY PROTEINS, TO LOWER PRODN OF EXCESS KETONES BY LIVER, & TO SPARE LOSS OF ELECTROLYTES.

DENTAL ASPECTS OF CONSUMPTION OF FRUCTOSE DIETS RESULTED IN REDUCTION OF INCIDENCE OF DENTAL CARIES BY 30%.

For more Therapeutic Uses (Complete) data for FRUCTOSE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Other CAS

57-48-7

Absorption Distribution and Excretion

...ADVANTAGES OF FRUCTOSE IS ITS RAPID REMOVAL FROM EXTRACELLULAR SPACE, & THEREFORE, URINARY EXCRETION IS MINIMIZED.

Metabolism Metabolites

ORAL FRUCTOSE IS OFTEN CONVERTED TO GLUCOSE IN INTESTINAL MUCOSA OF A NUMBER OF SPECIES, SUCH AS GUINEA PIG, HAMSTER, & DOG. NEWBORN PIGS & YOUNG CALVES UP TO 1 MO OF AGE CANNOT UTILIZE IT. SPECIES...WITH LOW GLUCOSE-6-PHOSPHATE DEHYDROGENASE & RELATED ENZYME DEFICIENCIES MAY HAVE DIFFICULTY IN METABOLIZING IT.

FRUCTOSE IS MORE RAPIDLY METABOLIZED & MORE QUICKLY CONVERTED TO GLYCOGEN THAN IS DEXTROSE, & PRESENCE OF INSULIN IS NOT NECESSARY FOR THIS REACTION TO TAKE PLACE. WHEN...INJECTED LOWER LEVELS OF BLOOD SUGAR & LESS SPILLAGE RESULT THAN WHEN SIMILAR AMT OF DEXTROSE ARE GIVEN @ SAME RATE.

Wikipedia

Deoxyadenosine

Drug Warnings

FRUCTOSE IS NONTOXIC BUT SOLN SHOULD BE ADMIN SLOWLY. IT DECOMPOSES IN ALKALINE SOLN & THUS SUBSTANCES WHICH WOULD RAISE PH ABOVE 7 SHOULD NOT BE ADDED. CALCIUM & BARIUM FORM INSOL COMPLEXES WITH FRUCTOSE WHEN PH EXCEEDS 7 & ARE THUS INCOMPATIBLE. CLOUDY SOLN OF FRUCTOSE SHOULD NOT BE USED.

Use Classification

Cosmetics -> Humectant

Methods of Manufacturing

Prepared by adding absolute alc to the syrup obtained from acid hydrolysis of inulin: Bates et al, Natl Bur Std (US), Circ C440, 399 (1942). Prepn from dextrose: Cantor, Hobbs, US patent 2,354,664 (1944 to Corn Prod Refining). From sucrose by enzymatic conversion: Koepsell et al, US patent 2,729,587 (1956 to USA). /D-Fructose/

Hydrolysis of inulin; hydrolysis of beet sugar followed by lime separation; from cornstarch by enzymic or microbial action.

Hydrolysis of sucrose produces a mixture of glucose and fructose, from which fructose can be separated by chromatography. /D-Fructose/

The saccharification of starch produces glucose, which can be isomerized with the aid of the enzyme glucose isomerase ... to "high-fructose corn syrup" HFCS ... . /D-Fructose/

General Manufacturing Information

HOMOGENEITY DETERMINED BY PAPER...& GAS-LIQUID CHROMOTOGRAPHY SYSTEMS...

Fructose is crystallized on a large scale in either of two ways: by cooling an aqueous solution or by inducing precipitation from such a solution by adding organic solvents such as methanol or ethanol. /D-Fructose/

...CAN BE INFUSED IV IN HIGHER (TWICE) CONCN THAN DEXTROSE WITHOUT AS MUCH... PLASMA HYPERTONICITY; ALSO...SMALLER VOL OF WATER INFUSED, WHEN FRUCTOSE IS CONVERTED FROM BLOOD THERE IS LESS RESIDUAL HYDREMIA.

Analytic Laboratory Methods

AOAC Method 956.63. Fructose in sugars and sirups. Chemical methods.

AOAC Method 932.15. Fructose in sugars and sirups. Jackson-Mathews modification of the Nyns selective method. /D-(-)-Fructose/

Interactions

REDUCTION IN MUTAGENICITY OF CIGARETTE SMOKE BY INTERACTION OF SMOKE CONDENSATES WITH ADDED FRUCTOSE.

Dates